4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole
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Overview
Description
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. The presence of these two rings in its structure makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-(5-Amino-1H-benzo[d]imidazol-2-yl)thiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: Also exhibits various biological activities and is used in the synthesis of pharmaceuticals.
Uniqueness
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is unique due to the combination of the benzimidazole and thiazole rings in its structure, which may confer a distinct set of biological and chemical properties not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)6-1-2-7-8(3-6)13-10(12-7)9-4-17-5-11-9/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUFGNVMRMLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CSC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468559 |
Source
|
Record name | 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-05-1 |
Source
|
Record name | 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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